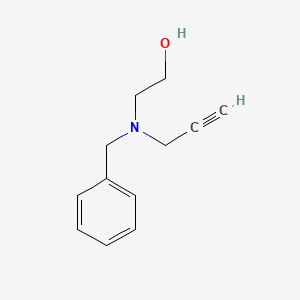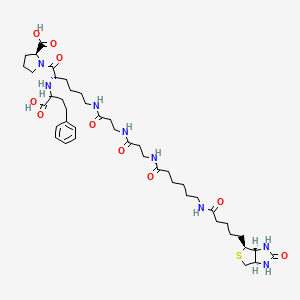
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Overview
Description
“2-(Benzyl(prop-2-yn-1-yl)amino)ethanol” is a chemical compound with the formula C12H15NO . It is a complex organic compound that contains a benzyl group, a prop-2-yn-1-yl group, and an aminoethanol group .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of N-benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine with pyridine and thionyl chloride in dichloromethane at 20℃ for 2 hours. This is followed by a reaction with sodium azide in N,N-dimethyl-formamide at 80℃ for 8 hours .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H15NO . The InChI code for this compound is InChI=1/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, one reaction involves the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 20℃ for 12 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.26 . The compound is stored at a temperature of 2-8°C .Mechanism of Action
Target of Action
It is known that this compound is used in diverse scientific research, including drug synthesis and catalysis, suggesting it may interact with a variety of molecular targets.
Mode of Action
Compounds with similar structures have been shown to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways
Biochemical Pathways
Given its use in drug synthesis and catalysis, it is likely that this compound interacts with multiple biochemical pathways.
Result of Action
Given its use in scientific research, it is likely that this compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is stable at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Advantages and Limitations for Lab Experiments
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol has several advantages as a research tool. It is a highly potent and selective inhibitor of GABA uptake, making it useful for studying the effects of GABA on neuronal activity. It is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to study its effects over extended periods of time. It also has a narrow therapeutic window, meaning that it can have toxic effects at higher doses.
Future Directions
There are several future directions for research on 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol. One area of interest is the development of new analogues of this compound with improved pharmacological properties. Another area of interest is the study of the role of GABA receptors in different biological processes, such as learning and memory. Finally, this compound could be used as a tool for investigating the effects of GABA on different types of neurons, such as those involved in pain processing or motor control.
Conclusion:
In conclusion, this compound is a valuable tool for studying different biological processes. It has various biochemical and physiological effects, making it useful for investigating the role of GABA receptors in neuronal activity. While it has some limitations, such as a short half-life and narrow therapeutic window, it remains a widely used research tool with many potential future directions for research.
Scientific Research Applications
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol has been used in various scientific research applications, including the study of neurotransmitter release, membrane transport, and receptor binding. It has also been used as a tool for investigating the role of GABA receptors in different biological processes. This compound has been found to be a potent inhibitor of GABA uptake, making it useful for studying the effects of GABA on neuronal activity.
Safety and Hazards
The safety and hazards associated with “2-(Benzyl(prop-2-yn-1-yl)amino)ethanol” include precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) and a signal word of warning .
properties
IUPAC Name |
2-[benzyl(prop-2-ynyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOTADBPXCJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCO)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292403 | |
| Record name | 2-[benzyl(prop-2-ynyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13105-78-7 | |
| Record name | NSC82291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[benzyl(prop-2-ynyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride](/img/structure/B3365988.png)




![5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B3366026.png)



![2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride](/img/structure/B3366049.png)
